tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16474210
InChI: InChI=1S/C14H23NO5/c1-12(2,3)19-10(17)14(7-9(16)8-14)15-11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,18)
SMILES:
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate

CAS No.:

Cat. No.: VC16474210

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate -

Specification

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate
Standard InChI InChI=1S/C14H23NO5/c1-12(2,3)19-10(17)14(7-9(16)8-14)15-11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,18)
Standard InChI Key UZKCCFYUFMOGMV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity

  • IUPAC Name: tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate

  • Molecular Formula: C14H23NO5

  • Molecular Weight: Approximately 285.34 g/mol

  • Structural Features:

    • A cyclobutanone core with a carboxylate group.

    • A tert-butoxycarbonyl (Boc) protected amine.

    • A tert-butyl ester group.

This compound is part of the class of carbamate derivatives, widely used in organic synthesis for their stability and reactivity.

Synthesis

The synthesis of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate typically involves:

  • Cyclobutanone Derivative Preparation:

    • Cyclobutanone serves as the starting material. Functionalization at the 1-position introduces the amino group, protected by a Boc group.

  • Esterification:

    • The carboxylic acid group is esterified using tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Boc Protection:

    • The amino group is protected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine or pyridine.

Reaction Scheme:

Cyclobutanone+(Boc)2OBasetert-Butyl Boc-protected cyclobutanone derivative\text{Cyclobutanone} + \text{(Boc)2O} \xrightarrow{\text{Base}} \text{tert-Butyl Boc-protected cyclobutanone derivative}

Applications

  • Intermediate in Organic Synthesis:

    • Used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

    • The Boc group provides temporary protection for amines during multi-step synthesis.

  • Building Block for Cyclobutane Derivatives:

    • Cyclobutane structures are key motifs in medicinal chemistry due to their constrained geometry, which can enhance biological activity.

  • Peptide Synthesis:

    • The compound’s Boc-protected amine is compatible with peptide coupling reactions.

Analytical Characterization

To confirm the structure and purity of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate, standard analytical techniques are employed:

Spectroscopic Data:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals for tert-butyl groups (singlets around δ ~1.4 ppm).

    • 13C^{13}C-NMR: Peaks corresponding to carbonyl carbons (δ ~170–180 ppm).

  • IR (Infrared Spectroscopy):

    • Strong absorption bands for carbonyl groups (~1730 cm1^{-1}).

Mass Spectrometry:

  • Molecular ion peak at m/z=285m/z = 285, confirming molecular weight.

Chromatography:

  • Purity assessment via HPLC or GC-MS.

Safety and Handling

Hazard CategoryDetails
ToxicityLow toxicity; avoid inhalation or ingestion
Storage ConditionsStore in a cool, dry place away from light
Personal Protective Equipment (PPE)Gloves, goggles, lab coat

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